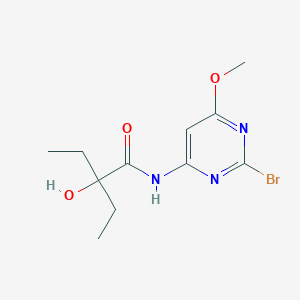
N-(2-Bromo-6-methoxy-pyrimidin-4-yl)-2-ethyl-2-hydroxy-butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.
Amidation: The final step involves the formation of the amide bond through a condensation reaction between the brominated and methoxylated pyrimidine derivative and 2-ethyl-2-hydroxybutanoic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
- The presence of both the bromine atom and the methoxy group in the pyrimidine ring, along with the 2-ethyl-2-hydroxybutanamide moiety, imparts unique chemical properties to N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide. These properties include enhanced reactivity, potential biological activity, and versatility in synthetic applications.
This detailed article provides a comprehensive overview of N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H16BrN3O3 |
|---|---|
Peso molecular |
318.17 g/mol |
Nombre IUPAC |
N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide |
InChI |
InChI=1S/C11H16BrN3O3/c1-4-11(17,5-2)9(16)13-7-6-8(18-3)15-10(12)14-7/h6,17H,4-5H2,1-3H3,(H,13,14,15,16) |
Clave InChI |
VEQCQHILRQCLEV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(=O)NC1=CC(=NC(=N1)Br)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















